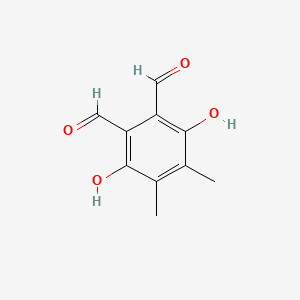

3,6-Dihydroxy-4,5-dimethylphthalaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydroxy-4,5-dimethylphthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5-6(2)10(14)8(4-12)7(3-11)9(5)13/h3-4,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGSYEUMUSQXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C=O)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200620 | |

| Record name | 3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52643-54-6 | |

| Record name | 3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052643546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3,6 Dihydroxy 4,5 Dimethylphthalaldehyde

Investigations into Electrophilic and Nucleophilic Reaction Profiles

The reactivity of 3,6-dihydroxy-4,5-dimethylphthalaldehyde is characterized by its susceptibility to both electrophilic and nucleophilic attacks, owing to the electronic nature of its aromatic system and the presence of carbonyl and hydroxyl functionalities.

The aldehyde groups, with their electrophilic carbonyl carbons, are prime sites for nucleophilic addition reactions. A significant reaction in this context is the formation of Schiff bases through condensation with primary amines. sysrevpharm.orgresearchgate.net This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine (C=N) bond. The presence of two aldehyde groups allows for the formation of bis-Schiff bases when reacted with two equivalents of a primary amine or a diamine, leading to the synthesis of larger, often macrocyclic, structures. nih.gov The reaction with primary amino acids, for instance, produces colored compounds, a characteristic feature of ortho-phthalaldehydes. sysrevpharm.orgresearchgate.net

The hydroxyl groups on the aromatic ring are nucleophilic and can participate in reactions such as etherification and esterification. Furthermore, these hydroxyl groups activate the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, the existing substitution pattern on the ring sterically hinders some positions.

| Reaction Type | Reacting Group(s) | Reagent Type | Product Type |

| Nucleophilic Addition | Aldehyde | Primary Amines | Schiff Base (Imine) |

| Nucleophilic Addition | Alcohols | Acetal | |

| Nucleophilic Addition | Cyanide | Cyanohydrin | |

| Electrophilic Aromatic Substitution | Aromatic Ring | Electrophiles (e.g., halogens, nitric acid) | Substituted aromatic derivatives |

Oxidative and Reductive Transformation Studies

The aldehyde and hydroxyl functionalities of this compound are redox-active, allowing for a range of oxidative and reductive transformations.

Oxidative Transformations: The aldehyde groups can be readily oxidized to carboxylic acids using common oxidizing agents. The phenolic hydroxyl groups are also susceptible to oxidation, which can lead to the formation of quinone-type structures under certain conditions. A notable oxidative reaction for similar diol systems is periodate (B1199274) oxidation. While specific studies on this compound are not extensively detailed in the provided search results, the cleavage of vicinal diols by periodate is a well-established reaction. However, the hydroxyl groups in this compound are not vicinal. The dialdehyde (B1249045) portion of the molecule has been implicated in its cytotoxic effects, which could be related to its redox activity. nih.gov

Reductive Transformations: The aldehyde groups can be selectively reduced to primary alcohols. A prominent method for this transformation is catalytic hydrogenation. beilstein-journals.orgnih.gov This approach is often preferred from an industrial and environmental standpoint over metal hydride reagents. beilstein-journals.orgnih.gov Various catalysts, including palladium, platinum, and ruthenium, have been employed for the selective reduction of aromatic aldehydes. beilstein-journals.orgnih.govacs.org To prevent side reactions like aromatic ring hydrogenation or hydrogenolysis of the resulting alcohol, specific catalysts and reaction conditions are utilized. beilstein-journals.orgnih.gov For instance, Pd(0)EnCat™ 30NP has been shown to effectively reduce aromatic aldehydes to their corresponding alcohols under mild conditions with high conversion rates. beilstein-journals.orgnih.gov Non-precious metal catalysts based on cobalt and iron have also emerged as viable alternatives for aldehyde hydrogenation. rsc.org

The following table summarizes the conditions for the catalytic hydrogenation of aromatic aldehydes.

| Catalyst | Reductant | Conditions | Product |

| Pd(0)EnCat™ 30NP | H₂ (atmospheric pressure) | Room temperature, 16 hours | Aromatic alcohol |

| M-Fe-2 (iron-based) | CO/H₂O (Water-Gas Shift) | 100 °C, 10 bar CO | Aromatic alcohol |

| B-Fe (iron-based) | H₂ (30 bar) | 40 °C, with DBU base | Aromatic alcohol |

Polymerization, Oligomerization, and Cross-linking Chemistry

The bifunctional nature of this compound, possessing two aldehyde groups, makes it a suitable candidate for polymerization and cross-linking applications. Dialdehydes are known to be effective cross-linking agents, particularly for materials containing primary amine groups, such as proteins and certain polysaccharides like chitosan. nih.govmdpi.comresearchgate.netnih.gov

The primary mechanism for cross-linking involves the formation of Schiff bases between the aldehyde groups of the dialdehyde and the amine groups of the polymer. mdpi.comnih.gov This reaction creates covalent imine linkages, which can significantly modify the physicochemical properties of the material, such as mechanical strength, thermal stability, and swelling behavior. mdpi.comresearchgate.net The use of dialdehydes derived from natural sources is gaining interest as a less toxic alternative to conventional cross-linkers like glutaraldehyde. mdpi.comresearchgate.netnih.gov Given its structure, this compound could potentially be used to cross-link biopolymers for biomedical applications. nih.gov

Detailed Mechanistic Analyses of Key Transformations (e.g., Schiff base formation, periodate oxidation)

Schiff Base Formation: The formation of a Schiff base from an aldehyde and a primary amine is a reversible, acid-catalyzed reaction. wjpsonline.comlibretexts.org The mechanism involves several steps:

Nucleophilic Attack: The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, leading to a zwitterionic intermediate. nih.gov

Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen atom occurs, resulting in the formation of a neutral carbinolamine intermediate. nih.gov

Acid Catalysis and Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). wjpsonline.comlibretexts.org

Elimination: The lone pair of electrons on the nitrogen then displaces the water molecule, forming a C=N double bond and yielding the imine, or Schiff base. nih.gov

The pH of the reaction medium is crucial; the reaction rate is typically optimal at a mildly acidic pH (around 5). libretexts.org At high pH, there is insufficient acid to protonate the hydroxyl group for elimination, while at low pH, the amine nucleophile is protonated and rendered non-reactive. wjpsonline.comlibretexts.org

Periodate Oxidation: While specific mechanistic studies on the periodate oxidation of this compound are not available in the provided search results, the general mechanism of periodate oxidation involves the formation of a cyclic periodate ester with vicinal diols, followed by the cleavage of the carbon-carbon bond to yield two carbonyl compounds. As the hydroxyl groups in this compound are not on adjacent carbons, a classical periodate cleavage of the aromatic diol is not expected. However, the term "periodate oxidation product" has been used in the context of similar molecules, suggesting that under certain conditions, other oxidative transformations may occur. nih.gov For instance, dialdehyde starch is produced through the periodate oxidation of starch, where the glucose units are cleaved to form two aldehyde groups. researchgate.net

Catalytic Approaches in Compound Reactivity

Catalysis plays a significant role in modulating the reactivity of this compound, particularly in its reductive transformations. As discussed in section 3.2, the catalytic hydrogenation of its aldehyde groups to alcohols is a key reaction. beilstein-journals.orgnih.gov This process can be achieved with high selectivity using heterogeneous catalysts, avoiding the use of stoichiometric reducing agents. beilstein-journals.orgnih.gov

Catalytic transfer hydrogenation (CTH) is another approach where hydrogen is transferred from a donor molecule to the substrate, mediated by a catalyst. This method has been shown to be effective for the decarbonylation of aromatic aldehydes on ruthenium-based catalysts. acs.org The addition of phosphorus to ruthenium catalysts can enhance selectivity for decarbonylation by altering the electronic properties of the catalyst surface and enabling direct hydrogen transfer pathways. acs.org

Furthermore, the Schiff base derivatives of this compound can form metal complexes that themselves can act as catalysts. For instance, Schiff base complexes of metals like cobalt, nickel, and copper are known to have catalytic activity in various organic transformations. sysrevpharm.org

Advanced Spectroscopic and Structural Characterization of 3,6 Dihydroxy 4,5 Dimethylphthalaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. While specific experimental NMR data for 3,6-Dihydroxy-4,5-dimethylphthalaldehyde is not widely available in the reviewed literature, the expected ¹H and ¹³C NMR spectral features can be predicted based on its known chemical structure.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The aldehydic protons (-CHO) are expected to resonate significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The hydroxyl protons (-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent, potentially in the range of δ 5.0-8.0 ppm. The two methyl groups (-CH₃) attached to the aromatic ring are chemically equivalent and should give rise to a single, sharp signal further upfield, likely around δ 2.0-2.5 ppm.

Expected ¹³C NMR Spectral Data: In the ¹³C NMR spectrum, the carbonyl carbons of the aldehyde groups are expected to be the most downfield signals, typically appearing in the δ 190-200 ppm region. The carbon atoms of the aromatic ring would produce a set of signals in the aromatic region (δ 110-160 ppm). The carbons bearing the hydroxyl groups (C3 and C6) and the methyl groups (C4 and C5) would have distinct chemical shifts influenced by the electronic effects of these substituents. The methyl carbons would be found at the most upfield region of the spectrum, likely between δ 15-25 ppm.

A hypothetical data table for the expected NMR shifts is presented below.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 10.5 | 190 - 200 |

| Aromatic-OH | 5.0 - 8.0 | - |

| Aromatic-CH₃ | 2.0 - 2.5 | 15 - 25 |

| Aromatic C-OH | - | 150 - 160 |

| Aromatic C-CHO | - | 130 - 140 |

| Aromatic C-CH₃ | - | 120 - 130 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Expected Infrared (IR) and Raman Spectral Data: The most prominent feature in the IR spectrum would be the strong C=O stretching vibration of the aldehyde groups, anticipated in the region of 1670-1700 cm⁻¹. The presence of hydroxyl groups would be indicated by a broad O-H stretching band in the 3200-3600 cm⁻¹ region. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be observed in the 2850-2960 cm⁻¹ range. The aromatic C=C stretching vibrations would give rise to several bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C=O stretching vibration would also be Raman active. The symmetric breathing mode of the aromatic ring would likely be a strong and sharp band in the Raman spectrum. The C-CH₃ and C-C stretching vibrations would also be observable.

A table of expected vibrational frequencies is provided below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200-3600 (broad) | Weak |

| C-H Stretch (aromatic) | 3000-3100 | Moderate |

| C-H Stretch (methyl) | 2850-2960 | Strong |

| C=O Stretch (aldehyde) | 1670-1700 (strong) | Moderate |

| C=C Stretch (aromatic) | 1400-1600 | Strong |

| O-H Bend | 1300-1400 | Weak |

| C-O Stretch (hydroxyl) | 1200-1300 | Moderate |

Mass Spectrometric Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. While specific mass spectra for this compound are not detailed in the available literature, the expected behavior upon ionization can be predicted.

The molecular formula of this compound is C₁₀H₁₀O₄, which corresponds to a molecular weight of 194.18 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its exact mass.

The fragmentation pattern would likely involve initial losses of small, stable molecules or radicals. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the entire aldehyde group (M-29) via cleavage of the C-CHO bond. The presence of hydroxyl and methyl groups would also influence the fragmentation, potentially leading to the loss of a methyl radical (M-15) or water (M-18), although the latter is less common from phenolic hydroxyl groups under standard electron ionization conditions.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

The definitive three-dimensional arrangement of atoms and molecules in the solid state is provided by X-ray crystallography. A study by Yamazaki et al. has successfully determined the crystal structure of 3,6-dihydroxy-4,5-dimethylbenzene-1,2-dicarbaldehyde. iucr.orgdoaj.org

The compound crystallizes in the chiral space group P2₁, even though the molecule itself is achiral. iucr.orgdoaj.org This phenomenon of chiral crystallization from achiral molecules is of significant interest in the field of crystal engineering. jst.go.jp The molecule is nearly planar, with a root-mean-square deviation of 0.024 Å. iucr.orgdoaj.org This planarity is facilitated by the formation of intramolecular hydrogen bonds between the hydroxyl and aldehyde groups. iucr.orgdoaj.org

The crystal packing is stabilized by a network of intermolecular interactions. These include O—H···O and C—H···O hydrogen bonds, as well as C—H···π and C=O···π interactions. iucr.orgdoaj.org The C=O group of one molecule is stacked over the aromatic ring of a neighboring molecule, indicating the presence of π-π stacking interactions. iucr.org

The detailed crystallographic data provides precise bond lengths and angles, confirming the connectivity and conformation of the molecule in the solid state.

| Crystal Data | Value | Reference |

| Chemical formula | C₁₀H₁₀O₄ | iucr.orgdoaj.org |

| Molecular weight | 194.18 | iucr.org |

| Crystal system | Monoclinic | iucr.org |

| Space group | P2₁ | iucr.orgdoaj.org |

| a (Å) | 7.4589 (4) | iucr.org |

| b (Å) | 7.9621 (4) | iucr.org |

| c (Å) | 8.0166 (4) | iucr.org |

| β (°) | 114.735 (2) | iucr.org |

| Volume (ų) | 432.48 (4) | iucr.org |

| Z | 2 | iucr.org |

Integration of Multiple Spectroscopic Modalities for Comprehensive Structural Elucidation

A comprehensive understanding of the structure and properties of this compound is best achieved through the integration of data from multiple spectroscopic and analytical techniques. While detailed experimental data for all techniques is not available, the combination of the known crystal structure with the predicted spectroscopic features provides a robust model of the molecule.

The X-ray crystallographic data provides an unambiguous solid-state structure, confirming the molecular formula and the spatial arrangement of the functional groups. iucr.orgdoaj.org This structural information is invaluable for interpreting the predicted NMR and vibrational spectra. For instance, the planarity and symmetry observed in the crystal structure would be expected to influence the number and type of signals in the NMR and vibrational spectra.

The predicted NMR data would confirm the presence and connectivity of the various proton and carbon environments, while the predicted vibrational spectra would corroborate the existence of the key functional groups (aldehyde, hydroxyl, and methyl). Mass spectrometry would provide the definitive molecular weight and offer insights into the molecule's stability and fragmentation pathways. The collective data from these techniques would provide a cohesive and detailed picture of the chemical structure of this compound.

Computational and Theoretical Investigations of 3,6 Dihydroxy 4,5 Dimethylphthalaldehyde

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 3,6-Dihydroxy-4,5-dimethylphthalaldehyde. The molecule's geometry, confirmed by crystal structure analysis, reveals a nearly planar conformation with C2v symmetry, which serves as a foundational input for these calculations. doaj.org

The electronic behavior is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.gov For this compound, the electron-donating hydroxyl (-OH) groups and the electron-withdrawing aldehyde (-CHO) groups significantly influence the electron density distribution across the aromatic ring and the energies of these orbitals.

DFT calculations can map the electron density surface, revealing the electrophilic and nucleophilic sites on the molecule. The oxygen atoms of the aldehyde groups are expected to be highly electronegative, creating electrophilic carbon centers, while the hydroxyl groups and the aromatic ring contribute to regions of higher electron density.

Table 1: Predicted Electronic Properties and Influencing Factors

| Property | Influencing Functional Groups | Theoretical Significance |

|---|---|---|

| HOMO Energy | Hydroxyl groups, Aromatic π-system | Determines ionization potential and electron-donating capability. |

| LUMO Energy | Aldehyde groups (carbonyls) | Determines electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | Combination of all functional groups | Indicates chemical reactivity, polarizability, and the energy of the lowest electronic transition. A smaller gap suggests higher reactivity. |

| Electron Density | Hydroxyl (-OH), Aldehyde (-CHO), Methyl (-CH₃) | Highlights sites prone to electrophilic or nucleophilic attack, governing reaction pathways. |

Simulation of Reaction Pathways and Energy Landscapes

Computational chemistry provides powerful tools for simulating the potential reaction pathways of this compound. By mapping the potential energy surface, researchers can identify transition states, reaction intermediates, and activation energies, thereby elucidating reaction mechanisms that may be difficult to observe experimentally.

For instance, the oxidation of the two aldehyde groups to form the corresponding dicarboxylic acid is a plausible transformation. Theoretical modeling of this process would involve calculating the Gibbs free energy changes along the reaction coordinate. Such studies on substituted benzaldehydes have shown that the nature of the substituents on the aromatic ring significantly affects the reaction kinetics. researchgate.net In the case of this compound, the electron-donating hydroxyl and methyl groups would influence the stability of intermediates and the energy of the transition states.

Similarly, reactions involving the hydroxyl groups, such as etherification or esterification, could be modeled. These simulations are crucial for predicting reaction outcomes, optimizing synthetic conditions, and understanding the compound's stability and degradation pathways without the need for extensive empirical testing.

Prediction and Validation of Spectroscopic Signatures (e.g., UV-Vis, IR, NMR)

Computational methods are widely used to predict and help interpret the spectroscopic signatures of molecules. These theoretical spectra can be validated against experimental data, providing a powerful tool for structure confirmation.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comyoutube.com This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which correlate to the wavelength (λ_max) and intensity of absorption peaks. nih.govresearchgate.net The calculations would typically predict strong absorptions arising from π → π* transitions within the substituted aromatic system and n → π* transitions associated with the carbonyl groups of the aldehydes. The accuracy of these predictions depends heavily on the chosen functional and basis set, and can be refined by incorporating solvent effects. youtube.comnih.gov

Infrared (IR) Spectroscopy: DFT calculations can also simulate the IR spectrum by computing the vibrational frequencies and their intensities. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups. For this compound, key predicted vibrations would include O-H stretching from the hydroxyl groups, C=O stretching from the aldehydes, C-H stretching from the methyl and aldehyde groups, and various C-C stretching modes within the aromatic ring. nih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is also achievable through DFT calculations. nih.gov These calculations determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., TMS). Such predictions are invaluable for assigning peaks in complex experimental spectra.

Table 2: Predicted Spectroscopic Features and Corresponding Vibrational/Electronic Transitions

| Spectroscopy | Predicted Feature | Corresponding Molecular Origin |

|---|---|---|

| UV-Vis | Strong absorption bands (λ_max) | π → π* transitions (aromatic ring) and n → π* transitions (carbonyls). |

| IR | Sharp peak ~1700 cm⁻¹ | C=O stretching of the aldehyde groups. |

| Broad band ~3200-3600 cm⁻¹ | O-H stretching of the hydroxyl groups, involved in hydrogen bonding. | |

| Peaks ~2900-3000 cm⁻¹ | C-H stretching of the methyl and aldehyde groups. | |

| ¹H NMR | Signal ~9-10 ppm | Aldehydic protons (-CHO). |

| Signal ~5-7 ppm | Hydroxyl protons (-OH), position can be variable. | |

| Signal ~2-3 ppm | Methyl protons (-CH₃). | |

| ¹³C NMR | Signal ~190 ppm | Carbonyl carbons of the aldehyde groups. |

Analysis of Intermolecular Interactions and Self-Assembly Tendencies

The crystal structure of this compound provides definitive evidence of a complex network of intermolecular and intramolecular forces that govern its solid-state packing and self-assembly tendencies. doaj.org Computational analysis can further quantify these interactions.

The molecule features significant intramolecular hydrogen bonds between the hydroxyl hydrogen and the adjacent aldehyde oxygen. doaj.org In the crystal lattice, these molecules are held together by a variety of non-covalent interactions. These include intermolecular hydrogen bonds of the O—H···O and C—H···O types. Furthermore, the packing is stabilized by π-stacking interactions, specifically C—H···π and C=O···π interactions, where the electron-rich aromatic ring and the electron-poor carbonyl group interact with neighboring molecules. doaj.org

Molecular dynamics (MD) simulations and other computational techniques can be used to model the self-assembly process, exploring how these specific interactions guide the formation of the crystalline structure from individual molecules. nih.govnih.gov By calculating the interaction energies, these models can explain the stability of the observed crystal packing and predict potential alternative polymorphic forms.

| π-Interactions | C—H···π and C=O···π | Stabilize the crystal packing through stacking arrangements. | doaj.org |

Structure-Property Relationship Studies (Focus on chemical properties and reactivity, excluding biological activity)

Computational studies are pivotal in establishing clear relationships between the molecular structure of this compound and its chemical properties and reactivity.

The reactivity of the compound is a direct consequence of its electronic structure. The electron-donating nature of the two hydroxyl groups and two methyl groups increases the electron density on the benzene (B151609) ring, making it more susceptible to electrophilic substitution than an unsubstituted ring. Conversely, the two aldehyde groups are strong electron-withdrawing groups, which deactivates the ring but also makes the aldehyde carbons highly electrophilic and prone to attack by nucleophiles. Computational models of the electrostatic potential can precisely map these reactive sites.

Structure-reactivity correlation studies on similar substituted aromatic aldehydes have demonstrated that substituents have a profound effect on the reaction rates and mechanisms. researchgate.net For this compound, the combination of electron-donating and electron-withdrawing groups creates a unique electronic profile. The energy of the HOMO and LUMO, calculated via DFT, can be used as quantitative descriptors to predict its behavior in reactions like cycloadditions or redox processes. nih.gov

Furthermore, the extensive network of hydrogen bonds and π-interactions observed in the solid state directly influences physical properties such as melting point, solubility, and crystal morphology. doaj.org The strong intermolecular forces suggest a high melting point and potentially lower solubility in non-polar solvents.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| o-phthalaldehyde (B127526) |

| Tetramethyl-1,4-benzoquinone |

| Benzaldehyde |

Exploratory Applications of 3,6 Dihydroxy 4,5 Dimethylphthalaldehyde in Materials Science and Specialized Chemical Reagents

Role in the Synthesis of Advanced Polymeric Materials and Functional Copolymers

The presence of two aldehyde groups on the benzene (B151609) ring of 3,6-dihydroxy-4,5-dimethylphthalaldehyde suggests its potential as a monomer for the synthesis of advanced polymeric materials. Aromatic aldehydes, particularly o-phthalaldehyde (B127526) (OPA), are known to undergo chain-growth polymerization to form polyacetals. nih.gov This polymerization can be initiated cationically at low temperatures. chemicalbook.com The resulting poly(phthalaldehyde) (PPA) backbone is notable for its low ceiling temperature, which means it can be readily depolymerized back to its monomeric units under specific conditions, such as in the presence of an acid. nih.gov

This property of controlled depolymerization is of significant interest for applications in recyclable materials and self-immolative polymers, which can be designed to degrade in response to a specific stimulus. researchgate.net The substituents on the phthalaldehyde ring, in this case, the hydroxyl and methyl groups, are expected to influence the polymer's properties. For instance, studies on other substituted PPAs have shown that electron-withdrawing or bulky groups can affect the polymer's thermal stability and ceiling temperature. chemrxiv.org

The dihydroxy functionality of this compound offers further opportunities for creating functional copolymers. These hydroxyl groups could be used for subsequent chemical modifications or to influence the polymer's solubility and thermal characteristics. Moreover, this compound could potentially be used in polycondensation reactions with other monomers to create novel polymer structures. For example, it could react with diols or diamines to form polyesters or polyimines (Schiff bases), respectively. The versatility of its functional groups makes it a candidate for designing polymers with tunable properties for specialized applications.

Table 1: Potential Polymerization Characteristics of this compound

| Feature | Potential Property/Application | Rationale |

|---|---|---|

| Dialdehyde (B1249045) Functionality | Can act as a monomer for polymerization. | Similar to o-phthalaldehyde which undergoes polymerization. nih.gov |

| Polyacetal Backbone | Potential for creating depolymerizable polymers. | A characteristic feature of poly(phthalaldehydes). nih.govresearchgate.net |

| Dihydroxy Groups | Allows for post-polymerization modification and influences solubility. | Hydroxyl groups are reactive and can form hydrogen bonds. |

Functionalization of Nanomaterials and Tailoring Surface Chemistry

The surface functionalization of nanomaterials is crucial for enhancing their properties and enabling their use in targeted applications. nih.govrsc.org Aldehyde groups are particularly useful for this purpose as they can react with various nucleophiles to form stable covalent bonds. cd-bioparticles.net The dialdehyde structure of this compound makes it a promising candidate for modifying the surface of nanomaterials.

One common strategy for functionalizing nanoparticles is to introduce aldehyde groups onto their surface, which can then be used to attach other molecules. cd-bioparticles.net For instance, nanoparticles with amine groups on their surface could be readily functionalized with this compound through the formation of Schiff bases (imines). This reaction is often efficient and can be carried out under mild conditions. Research has demonstrated the use of aromatic aldehydes, such as 3,4-dihydroxy benzaldehyde, for the functionalization of iron oxide nanoparticles. acs.org

The presence of hydroxyl groups on the aromatic ring of this compound could provide additional benefits. These groups can influence the solubility and stability of the functionalized nanoparticles in aqueous media and can also serve as coordination sites for metal ions. This dual functionality—covalent attachment via the aldehydes and potential coordination or hydrogen bonding via the hydroxyls—could allow for the creation of multifunctional nanoparticle systems with tailored surface chemistry for applications in drug delivery, bioimaging, and catalysis. nih.gov

Development of Chemodosimeters and Chemical Sensors Based on Reactive Principles

The high reactivity of aldehyde groups makes them excellent functional moieties for the design of chemodosimeters and chemical sensors. nih.gov o-Phthalaldehyde is a well-known reagent that reacts with primary amines to produce highly fluorescent isoindole derivatives. wikipedia.org This reaction is the basis for many sensitive analytical methods for detecting amino acids and proteins. It is highly probable that this compound would exhibit similar reactivity, making it a valuable building block for new chemosensors.

A chemodosimeter is a type of sensor that undergoes an irreversible chemical reaction with the analyte, leading to a detectable signal. The reaction of the dialdehyde groups of this compound with specific analytes could be designed to produce a change in fluorescence or color. The hydroxyl and methyl substituents on the benzene ring could be used to fine-tune the electronic properties of the molecule, thereby influencing the spectral properties of the resulting product and potentially enhancing the sensitivity and selectivity of the sensor.

Furthermore, electrochemical sensors based on the reactivity of o-phthalaldehyde have been developed. mdpi.com These sensors often rely on the electrochemical detection of the product formed after the reaction of OPA with an analyte. Given the structural similarities, this compound could be explored for the development of novel electrochemical sensors for various analytes.

Utilization as a Reagent in Advanced Analytical Derivatization Methodologies (e.g., fluorometric and chromogenic probes)

Analytical derivatization is a technique used to convert an analyte into a product with properties that are more suitable for detection and quantification. The classic example of o-phthalaldehyde as a pre-column derivatization reagent in high-performance liquid chromatography (HPLC) for the analysis of amino acids highlights the utility of this class of compounds. wikipedia.org The reaction of OPA with a primary amine in the presence of a thiol yields a fluorescent isoindole derivative that can be detected with high sensitivity.

This compound, with its core dialdehyde functionality, is expected to undergo similar reactions. This makes it a promising candidate for the development of new derivatization reagents. The hydroxyl and methyl groups on the aromatic ring could potentially modulate the reactivity and the photophysical properties of the resulting fluorescent or chromogenic adducts. For example, these substituents might shift the excitation and emission wavelengths of the fluorescent product, which could be advantageous in complex biological samples to avoid interference from endogenous fluorescent molecules.

The reactivity of aldehydes is a cornerstone of many derivatization methods. tandfonline.comnih.gov The dual aldehyde functionality in this compound offers a robust platform for creating new analytical probes with potentially enhanced sensitivity and selectivity for a range of biologically and environmentally important molecules containing primary amine groups.

Contributions to Supramolecular Chemistry and Self-Organizing Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is a key aspect of this field. The structure of this compound, with its multiple functional groups capable of directional interactions, suggests its potential as a building block for supramolecular assemblies.

The two hydroxyl groups can act as hydrogen bond donors and acceptors, promoting self-assembly through hydrogen bonding networks. The two aldehyde groups can participate in reversible covalent bond formation, such as the formation of imines with amines or acetals with alcohols. This combination of hydrogen bonding and reversible covalent chemistry is a powerful strategy for constructing complex supramolecular architectures.

A related compound, terephthalaldehyde, which has two aldehyde groups in a para arrangement, is used in the synthesis of covalent organic frameworks (COFs) and molecular cages. wikipedia.org These are porous crystalline materials with applications in gas storage, catalysis, and sensing. It is conceivable that this compound could be used in a similar fashion to create novel COFs or other self-organizing systems. The specific substitution pattern on the aromatic ring would influence the geometry and properties of the resulting supramolecular structures.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| o-Phthalaldehyde (OPA) |

| Poly(phthalaldehyde) (PPA) |

| 3,4-dihydroxy benzaldehyde |

| Terephthalaldehyde |

| Iron oxide |

| Amino acids |

| Proteins |

| Diols |

| Diamines |

| Polyesters |

| Polyimines (Schiff bases) |

| Isoindole |

Future Research Trajectories and Interdisciplinary Opportunities for 3,6 Dihydroxy 4,5 Dimethylphthalaldehyde

Emerging Synthetic Paradigms for Enhanced Efficiency and Scalability

The established synthesis of 3,6-Dihydroxy-4,5-dimethylphthalaldehyde from tetramethyl-1,4-benzoquinone serves as a foundational method. doaj.org However, future research is anticipated to focus on developing more efficient, scalable, and sustainable synthetic routes. Emerging paradigms in chemical synthesis could dramatically improve the accessibility of this compound for broader research and application.

Key areas for future synthetic research include:

Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems could reduce waste, lower costs, and improve atom economy. Research into novel organometallic or enzymatic catalysts for the selective oxidation and hydroxylation of aromatic precursors is a promising avenue.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Adapting the synthesis of this compound to a flow-based system could be a significant leap forward.

Process Intensification: Investigating the use of microwave or ultrasonic irradiation could accelerate reaction rates and potentially enable the use of milder reaction conditions, contributing to a more energy-efficient synthetic process.

Unexplored Chemical Transformations and Novel Derivatizations

The reactivity of this compound is primarily dictated by its two aldehyde and two hydroxyl groups. ontosight.ai While its role as a synthetic building block is recognized, a vast landscape of chemical transformations remains to be explored. ontosight.ai The dialdehyde (B1249045) functionality, in particular, is known to be a source of significant chemical reactivity. nih.gov Future research will likely focus on leveraging these groups to create a diverse library of new molecules with unique properties.

The presence of adjacent aldehyde groups opens the door to a variety of condensation reactions, leading to the formation of heterocyclic systems or macrocyclic structures. The hydroxyl groups can be readily derivatized through etherification or esterification to modulate the compound's solubility, electronic properties, and steric profile. The exploration of multicomponent reactions involving this phthalaldehyde could provide rapid access to complex molecular architectures from simple starting materials.

Table 1: Potential Chemical Transformations and Novel Derivatizations

| Functional Group | Potential Reaction Type | Resulting Compound Class | Potential Applications |

|---|---|---|---|

| Dialdehyde | Schiff Base Condensation | Schiff Bases, Imines | Ligand Synthesis, Catalysis |

| Dialdehyde | Wittig Reaction | Stilbene Derivatives | Organic Electronics, Dyes |

| Dialdehyde | Knoevenagel Condensation | Coumarin-like Structures | Fluorescent Probes, Pharmaceuticals |

| Dihydroxyl | Etherification/Esterification | Ethers, Esters | Modified Solubility, Protective Group Chemistry |

Integration with Advanced Manufacturing and Nanoscience Innovations

The distinct structural features of this compound, including its planarity and capacity for hydrogen bonding, make it an attractive candidate for applications in materials science and nanotechnology. ontosight.aidoaj.org Its ability to act as a monomer or a structural linker is central to its potential in these fields. ontosight.ai

Future interdisciplinary research could explore its integration in the following areas:

Functional Polymers: The compound's difunctionality allows it to be polymerized, potentially leading to new classes of polymers with inherent porosity, thermal stability, or chemical sensing capabilities. ontosight.ai These materials could be processed using advanced manufacturing techniques like 3D printing for the creation of bespoke functional devices.

Self-Assembled Monolayers (SAMs): The hydroxyl groups could anchor the molecule to various oxide surfaces, while the aldehyde groups would remain exposed, creating a functionalized surface. Such SAMs could be used to pattern surfaces chemically for applications in biosensors or microelectronics.

Framework Materials: As a rigid organic linker, it could be used in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The internal pores of these frameworks could be decorated with the aldehyde functionalities, making them suitable for selective gas capture or catalysis. The molecule's near-planar C2v symmetry could facilitate the formation of highly ordered crystalline structures. doaj.org

Prospects in Green Chemistry and Sustainable Technologies for Compound Production and Application

The principles of green chemistry offer a guiding framework for the future development and use of this compound. A primary goal would be to move away from petroleum-based feedstocks towards renewable resources.

Key green chemistry prospects include:

Bio-based Synthesis: A significant long-term goal is the development of synthetic pathways that start from biomass-derived precursors. Engineering microbial strains or developing chemo-enzymatic processes to produce this compound or its immediate precursors from renewable sources like lignin (B12514952) or sugars would represent a major advance in sustainability.

Atom-Efficient Synthesis: Future research should prioritize synthetic routes that maximize the incorporation of all starting material atoms into the final product. This involves designing catalytic reactions that avoid the use of stoichiometric reagents and minimize the generation of byproducts.

Sustainable Applications: Beyond its production, the application of this compound in sustainable technologies is a key research trajectory. This could involve its use as a building block for biodegradable polymers, as a non-toxic crosslinking agent for bioplastics, or as a component in recyclable materials, contributing to a circular economy.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| o-Phthalaldehyde (B127526) |

| Tetramethyl-1,4-benzoquinone |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,6-Dihydroxy-4,5-dimethylphthalaldehyde, and how can purity be optimized?

- Methodology : A modified multi-step condensation reaction under inert atmosphere is often employed, using dimethyl phthalate derivatives as precursors. Post-synthesis purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol. Purity validation via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) is critical to isolate the target compound (>95% purity) .

Q. How should researchers characterize the structural features of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : and NMR in DMSO-d6 to confirm hydroxyl and aldehyde proton environments.

- FT-IR : Peaks at ~3200 cm (O-H stretch) and ~1680 cm (aldehyde C=O).

- X-ray crystallography : For solid-state structure analysis, use single-crystal diffraction (Mo-Kα radiation) to resolve intramolecular hydrogen bonds (O-H⋯O, ~2.7 Å) and planarity of the phthalaldehyde backbone .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodology : Reverse-phase HPLC with UV detection (λ = 280 nm) or LC-MS (ESI negative mode) provides high sensitivity. For trace analysis, derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances detectability via UV-Vis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

- Methodology : Discrepancies in NMR chemical shifts often arise from solvent polarity or tautomerism. Use variable-temperature NMR (VT-NMR) in DMSO-d6 to monitor dynamic equilibria. For ambiguous mass spectrometry fragments, employ high-resolution MS (HRMS) with collision-induced dissociation (CID) to assign fragment ions accurately .

Q. What strategies are effective for studying the hydrogen-bonding network and its impact on reactivity?

- Methodology : Perform crystallographic studies to map O-H⋯O and O-H⋯S interactions (if sulfur-containing analogs exist). Pair with DFT calculations (B3LYP/6-31G**) to quantify bond energies and predict regioselectivity in substitution reactions. Experimental validation via kinetic isotope effects (KIEs) can confirm hydrogen-bond stabilization in transition states .

Q. How can researchers design experiments to probe the compound’s chelation properties with metal ions?

- Methodology : Use UV-Vis titration (e.g., in ethanol/water 1:1) with incremental additions of metal salts (e.g., Cu, Fe). Monitor shifts in λ and calculate binding constants via Benesi-Hildebrand plots. Complement with NMR titrations to observe paramagnetic broadening or shifts in hydroxyl proton signals .

Q. What computational approaches are recommended for predicting the compound’s stability under varying pH conditions?

- Methodology : Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) at pH 2–12. Use pKa prediction tools (e.g., MarvinSketch) to estimate hydroxyl group acidities. Validate experimentally via pH-dependent stability assays (HPLC monitoring over 24–72 hours) .

Data Contradiction and Optimization Scenarios

Q. How should conflicting results in reaction yields be addressed during scale-up synthesis?

- Methodology : Conduct Design of Experiments (DoE) to optimize parameters (temperature, solvent ratio, catalyst loading). Use Pareto charts to identify critical factors. For example, increasing reaction temperature from 25°C to 40°C may improve yield by 15% but require stricter moisture control .

Q. What steps can mitigate oxidative degradation during storage?

- Methodology : Store under argon at -20°C in amber vials. Add stabilizers (e.g., 0.1% BHT) or use lyophilization for long-term storage. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.